3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide
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Overview
Description
3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide is an organic compound that features a benzamide core substituted with a 3-chloro group and a 3-(pyridin-2-yloxy)benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridin-2-yloxy Intermediate: This step involves the reaction of 2-hydroxypyridine with a suitable benzyl halide under basic conditions to form the pyridin-2-yloxy intermediate.
Coupling with 3-chlorobenzoyl Chloride: The intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with a methoxy group would yield a methoxy-substituted benzamide.
Scientific Research Applications
3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yloxy moiety can facilitate binding to these targets, while the benzamide core can interact with other regions of the target molecule, leading to modulation of its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-pyridinyl)benzamide
- 4-chloro-N-(3-pyridinyl)benzamide
- 2,4-dichloro-N-(3-pyridinyl)benzamide
Uniqueness
3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide is unique due to the presence of the pyridin-2-yloxy group, which can enhance its binding affinity and specificity for certain molecular targets compared to other similar compounds. This structural feature can also influence its chemical reactivity and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-16-7-4-6-15(12-16)19(23)22-13-14-5-3-8-17(11-14)24-18-9-1-2-10-21-18/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUTWZJJIXCBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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